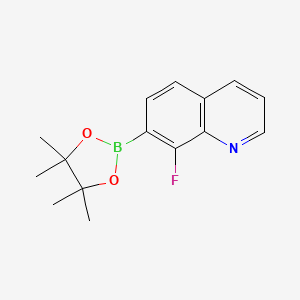

8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: is a chemical compound with the molecular formula C15H17BFNO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the boron-containing dioxaborolane group and the fluorine atom in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves a multi-step process. One common method includes the following steps:

Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.

Introduction of the fluorine atom: This step often involves the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the dioxaborolane group: This is usually done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester as the boron source.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has shown promise in drug development due to its unique structural features that can enhance biological activity. Research indicates that compounds with similar structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of the fluorine atom may improve the compound's pharmacokinetic properties, making it more effective as a therapeutic agent .

Fluorescent Probes

The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biological targets allows for enhanced visualization in cellular studies. This application is particularly relevant in tracking cellular processes and understanding disease mechanisms at the molecular level .

Materials Science

In materials science, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the boron atom contributes to the electronic properties necessary for efficient light emission and charge transport in these materials .

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer potential of various quinoline derivatives, including those containing boron moieties like this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy .

Case Study 2: Fluorescent Imaging

Research conducted on fluorescent probes highlighted the effectiveness of boron-containing compounds in live-cell imaging. The study demonstrated that derivatives of this compound could be used to visualize cellular processes in real-time due to their favorable photophysical properties .

Mecanismo De Acción

The mechanism by which 8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects is largely dependent on its application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, potentially leading to inhibition or activation of biological pathways .

Comparación Con Compuestos Similares

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Comparison:

- Structural Differences: While these compounds share the dioxaborolane group, they differ in their core structures (quinoline vs. benzene, phenyl, or aniline).

- Reactivity: The presence of different functional groups (fluorine, amide, aniline) can significantly influence their reactivity and the types of reactions they undergo.

- Applications: Each compound has unique applications based on its structure. For example, 8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is particularly useful in catalysis and drug development, while others may be more suited for materials science or other fields .

Actividad Biológica

8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain kinases and its applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The compound's chemical structure features a quinoline ring substituted with a fluorine atom and a boronic ester group. This unique configuration contributes to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H18BNO2 |

| Molecular Weight | 255.12 g/mol |

| CAS Number | 1256255-96-5 |

| Boiling Point | Not specified |

| Density | Not specified |

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by adding phosphate groups, which can alter the activity of the target proteins. The inhibition of specific kinases can lead to significant therapeutic effects in various diseases.

Target Kinases

Pharmacological Effects

Studies have demonstrated that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has shown robust antioxidant properties, which help mitigate oxidative stress in cells .

- Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models, suggesting potential applications in inflammatory diseases .

- Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

Study 1: DYRK1A Inhibition

Study 2: Anticancer Activity

Another research effort evaluated the anticancer potential of boron-containing compounds similar to this compound. The findings highlighted its ability to induce apoptosis in cancer cells through kinase inhibition pathways .

Propiedades

IUPAC Name |

8-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-8-7-10-6-5-9-18-13(10)12(11)17/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMWKPQSXUWXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=CC=N3)C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.